[(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea
Description
[(E)-[(5-Phenylfuran-2-yl)methylidene]amino]thiourea is a thiourea derivative characterized by a furan ring substituted with a phenyl group at the 5-position and a methylideneamino linkage. The compound's structure includes a thiourea backbone (–NH–C(=S)–NH–), which is known for its versatility in coordination chemistry and biological activity.
The crystal structure of a closely related compound, [(E)-({2-[3-(2-{(1E)-[(carbamothioylamino)imino]methyl}-phenoxy)propoxy]phenyl}methylidene)-amino]thiourea, reveals a monoclinic lattice (space group C2/c) with unit cell parameters a = 19.3941 Å, b = 12.7110 Å, c = 10.1450 Å, and β = 103.306°. This highlights the role of hydrogen bonding and π-stacking in stabilizing the molecular conformation .
Properties
Molecular Formula |
C12H11N3OS |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
[(Z)-(5-phenylfuran-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H11N3OS/c13-12(17)15-14-8-10-6-7-11(16-10)9-4-2-1-3-5-9/h1-8H,(H3,13,15,17)/b14-8- |
InChI Key |
FIPAAZKBGLEFFX-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=N\NC(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea typically involves the condensation reaction between 5-phenylfuran-2-carbaldehyde and thiourea. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The furan ring and phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a furan ring substituted with a phenyl group and a thiourea moiety, which is crucial for its reactivity and biological properties. The synthesis typically involves a condensation reaction between 5-phenylfuran-2-carbaldehyde and thiourea, often facilitated by a catalyst such as acetic acid under reflux conditions. This method yields the desired product with good efficiency and purity.
Anticancer Activity
Research indicates that [(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea exhibits promising anticancer properties. Case studies have demonstrated its cytotoxic effects against various cancer cell lines, including pancreatic, prostate, and breast cancer cells. The mechanism of action involves the inhibition of angiogenesis and modulation of signaling pathways related to cancer cell proliferation. Notably, it has been shown to induce apoptosis in MCF-7 breast cancer cells by arresting the cell cycle in the S phase .
Case Study Summary:
- Cell Lines Tested: MCF-7 (breast), pancreatic, prostate.
- IC50 Values: Ranging from 3 to 14 µM.
- Mechanism: Induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It demonstrates significant efficacy against various bacterial strains, comparable to traditional antibiotics like tetracycline. The binding modes with essential amino acid residues in bacterial enzymes contribute to its antibacterial effects .
Antimicrobial Activity Overview:
- Bacterial Strains: E. coli, S. aureus, K. pneumoniae.
- Comparison: Comparable efficacy to tetracycline.
Enzyme Inhibition
This compound acts as an enzyme inhibitor, particularly targeting enzymes involved in cancer progression and bacterial metabolism. The thiourea moiety allows for effective interaction with active sites on these enzymes, enhancing its potential as a therapeutic agent .
Industrial Applications
The unique chemical properties of this compound make it suitable for various industrial applications:
- Material Science: Its ability to undergo diverse chemical reactions allows for the development of advanced materials with tailored properties.
- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism of action of [(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Thiourea derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiourea Derivatives
Physicochemical and Crystallographic Properties
- Hydrophobicity: LogP values (e.g., 1.52 for the aminopyridinyl derivative) suggest moderate lipophilicity, which balances membrane permeability and solubility .
- Crystal Packing: The monoclinic lattice observed in related compounds indicates that bulky substituents (e.g., phenylfuran) contribute to dense packing and stability .
Biological Activity
[(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, supported by relevant case studies and research findings.
Chemical Structure
The compound features a phenylfuran moiety linked to a thiourea functional group, which is known for its ability to interact with various biological targets. The unique structure contributes to its potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound.
Case Studies:
- Cell Line Studies : Various thiourea compounds have shown significant cytotoxicity against different cancer cell lines. For instance, derivatives with IC50 values ranging from 3 to 14 µM were effective against pancreatic, prostate, and breast cancer cell lines .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of angiogenesis and modulation of cancer cell signaling pathways. In particular, the compound was observed to induce apoptosis in MCF-7 breast cancer cells by arresting the cell cycle in the S phase .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties.
Research Findings:
- Antibacterial Activity : Thiourea derivatives have demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes, with IC50 values as low as 0.25 µg/mL for certain derivatives .
- Fungal Inhibition : The compound's efficacy extends to antifungal activity, where it has been evaluated against common fungal pathogens with promising results .
Enzyme Inhibition
The enzyme inhibitory properties of this compound are noteworthy, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Inhibitory Potency:
- AChE Inhibition : The compound displayed IC50 values against AChE ranging from 33.27 to 93.85 nM, indicating strong inhibitory activity compared to other known inhibitors .
- BChE Inhibition : While less potent than against AChE, BChE inhibition was also observed with IC50 values between 105.9 and 412.5 nM .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Q & A
Basic: How is the crystal structure of [(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea determined experimentally?
Answer:
The crystal structure is resolved using single-crystal X-ray diffraction (SCXRD) with a Bruker D8 VENTURE PHOTON 100 CMOS diffractometer (CuKα radiation, λ = 1.54178 Å) at 150 K . Data collection includes ω-scans and multi-scan absorption correction via SADABS . The structure is solved with SHELXL (for refinement) and SHELXS (for direct methods), with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are refined using a mixed independent/constrained approach. Final refinement yields , , and , confirming high precision .
Basic: What synthetic methods are employed to prepare this compound?
Answer:
The synthesis involves condensation of a furan-containing aldehyde with thiourea derivatives under reflux conditions. Reaction parameters (e.g., solvent choice, temperature, and stoichiometry) are optimized to achieve a colorless crystalline product. Post-synthesis purification includes recrystallization from ethanol or methanol, yielding a compound with a defined melting point (reported but not disclosed in public data) .
Basic: How are hydrogen-bonding interactions characterized in this compound?
Answer:
Hydrogen bonds (e.g., N1—H1B···O1 and N2—H2A···S1 ) are identified via SCXRD data. Distances and angles are calculated using SHELXL , with and . These interactions form a 3D network with channels along the c-axis , occupying ~20% of the unit cell volume. Visualization is performed using DIAMOND or ORTEP-III .
Advanced: How to resolve contradictions in crystallographic data due to disordered solvents?
Answer:
Disordered solvent molecules in channels are addressed using PLATON SQUEEZE , which subtracts electron density contributions from unmodeled solvents. This step is critical for accurate refinement, as ignoring disordered regions can skew -values and atomic displacement parameters. Post-SQUEEZE validation ensures the remaining data aligns with the refined structure .
Advanced: What role does crystallographic symmetry (C2/c space group) play in structural analysis?
Answer:
The C2/c space group imposes symmetry constraints, with the central C atom lying on a 2-fold rotation axis. This symmetry reduces computational complexity during refinement and clarifies molecular packing. The dihedral angle between benzene rings (75.20(7)°) and O—C—C—C torsion angle (59.22(16)°) are symmetry-dependent, influencing hydrogen-bonding patterns .
Advanced: How to validate the accuracy of anisotropic displacement parameters?
Answer:
Anisotropic displacement parameters () are refined using full-matrix least-squares methods in SHELXL . Validation includes:
- Checking for non-positive definite ellipsoids (indicative of overfitting).
- Comparing thermal motion trends with similar compounds (e.g., bis-thiosemicarbazones).
- Cross-verifying with PLATON/ADP analysis to ensure values are within expected ranges .
Advanced: How does this compound compare to structurally similar thiourea derivatives in biological activity?
Answer:
Compared to bis-thiosemicarbazones (e.g., anti-cancer agents in Singh et al., 2001 ), the furan-phenyl moiety in this compound may enhance π-π stacking interactions with biological targets. Methodological steps for comparison include:
Synthesizing analogs with varying substituents on the furan ring.
Testing in vitro activity (e.g., enzyme inhibition assays).
Correlating structural features (e.g., hydrogen-bonding capacity) with bioactivity using QSAR models .
Advanced: What strategies mitigate errors in H-atom positioning during refinement?
Answer:
- Independent refinement : For H-atoms involved in hydrogen bonds (e.g., N—H donors), positions are refined freely.
- Geometric constraints : For CH groups, H-atoms are placed using idealized geometries (C—H = 0.93–0.97 Å).
- Validation : PLATON checks for unrealistic H···H contacts and validates torsion angles against expected values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
